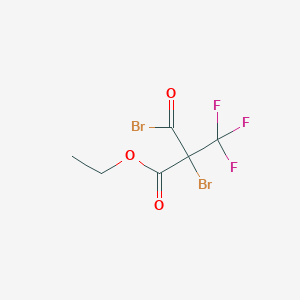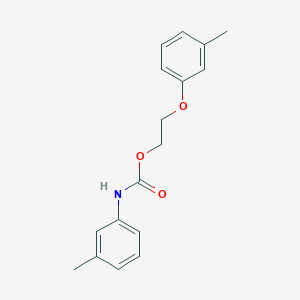
2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate is an organic compound with the molecular formula C18H21NO3. It belongs to the class of carbamate esters, which are widely used in various chemical and industrial applications. This compound is characterized by the presence of a carbamate group (-NHCOO-) linked to a 3-methylphenyl group and a 3-methylphenoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate typically involves the reaction of 3-methylphenol with ethylene carbonate to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with 3-methylphenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Methylphenoxy)ethyl N-(3-ethylphenyl)carbamate
- 2-(2-Methoxy-4-propenylphenoxy)ethyl N-(3-ethylphenyl)carbamate
- Methyl N-(2-ethylphenyl)carbamate
Uniqueness
2-(3-Methylphenoxy)ethyl (3-methylphenyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of the 3-methylphenyl and 3-methylphenoxyethyl groups makes it particularly suitable for certain applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
62644-00-2 |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)ethyl N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO3/c1-13-5-3-7-15(11-13)18-17(19)21-10-9-20-16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3,(H,18,19) |
Clave InChI |
CQIBRGHNVYMBHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)OCCOC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


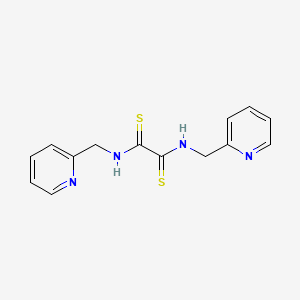
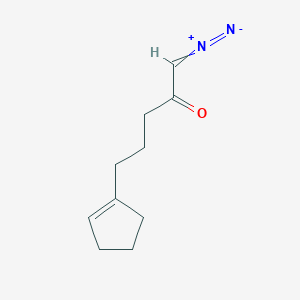
diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
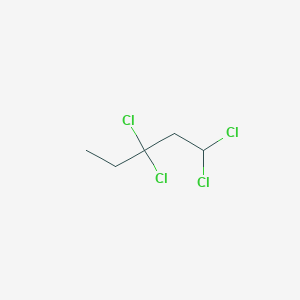


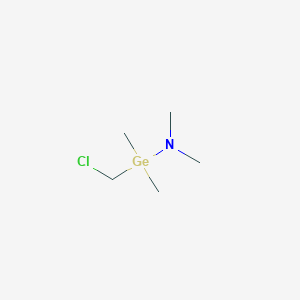
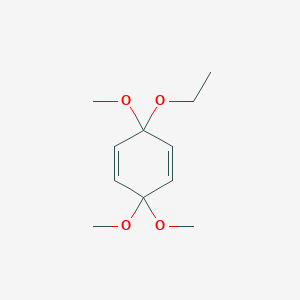

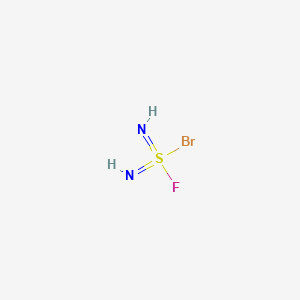

![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)
